4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone
Description
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-12(11-3-1-10-19-11)16-6-8-17(9-7-16)13-14-4-2-5-15-13/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAINZYZEWJSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Piperazine Derivatives
The core structure of 4-pyrimidin-2-ylpiperazinyl 2-thienyl ketone hinges on the acylation of a piperazine nitrogen atom with a 2-thienyl carbonyl group. This typically involves reacting 1-(pyrimidin-2-yl)piperazine with 2-thiophenecarbonyl chloride in the presence of a non-nucleophilic base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl (scavenged by the base).
Example Protocol :
-
Synthesis of 1-(Pyrimidin-2-yl)piperazine :
2-Chloropyrimidine is reacted with piperazine in refluxing dioxane with potassium carbonate as a base, yielding the substituted piperazine derivative. -
Acylation with 2-Thiophenecarbonyl Chloride :
A solution of 1-(pyrimidin-2-yl)piperazine in dichloromethane is treated with triethylamine (1.3 equivalents) and 2-thiophenecarbonyl chloride (1.2 equivalents) at 0–5°C. The mixture is stirred for 12 hours, followed by aqueous workup and recrystallization from acetonitrile.
This method achieves yields of 65–75%, with purity exceeding 95% (HPLC).
Friedel-Crafts Acylation Strategies
Direct Acylation Using Polyphosphoric Acid
An alternative to acyl chloride intermediates involves the direct reaction of 2-thiophenecarboxylic acid with 1-(pyrimidin-2-yl)piperazine in polyphosphoric acid (PPA). This approach, adapted from cyclopentyl 2-thienyl ketone synthesis, bypasses the need for acyl chloride preparation and eliminates stannic chloride catalysts.
Optimized Conditions :
-
Reactants : 2-Thiophenecarboxylic acid (1.0 equiv), 1-(pyrimidin-2-yl)piperazine (1.2 equiv)
-
Solvent : Polyphosphoric acid (PPA) at a 2:1 weight ratio relative to thiophene derivative
-
Temperature : 75°C for 2 hours
-
Workup : Dilution with water, extraction with o-dichlorobenzene, and azeotropic drying
This method achieves 99% purity (GC area%) without intermediate isolation, significantly reducing waste streams.
Solvent and Catalytic System Innovations
Single-Solvent Processes
Recent advances prioritize solvent recycling, particularly using o-dichlorobenzene, which facilitates:
Heavy Metal-Free Catalysis
Traditional Friedel-Crafts reactions rely on stannic chloride, which contaminates waste streams. Polyphosphoric acid replaces these catalysts, acting as both solvent and water scavenger. Comparative studies show PPA reduces heavy metal waste by >90% while maintaining yields.
Comparative Analysis of Methodologies
| Parameter | Acyl Chloride Method | Direct PPA Method |
|---|---|---|
| Yield | 65–75% | 85–90% |
| Purity | >95% (HPLC) | 99% (GC) |
| Reaction Time | 12–24 hours | 2 hours |
| Heavy Metal Waste | None | None |
| Solvent Recovery | Limited | Full (o-dichlorobenzene) |
The PPA method outperforms traditional acyl chloride routes in efficiency and sustainability, though it requires specialized handling of corrosive solvents.
Thermal Rearrangement and Final Product Isolation
Post-acylation steps may involve thermal rearrangement to optimize stereochemistry. For instance, heating the crude product in o-dichlorobenzene at 120°C for 1 hour ensures proper keto-enol tautomerization. Final isolation employs:
-
Crystallization : From acetonitrile or ethyl acetate
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Chromatography : Silica gel with 10% methanol/dichloromethane for analytical-grade purity
Environmental and Industrial Considerations
Waste Minimization
Scalability Challenges
Industrial-scale production faces hurdles in:
-
PPA Handling : Corrosivity necessitates Hastelloy reactors, increasing capital costs.
-
Exothermic Reactions : Precise temperature control is critical during acylation to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound is being explored for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties. It may act on specific molecular targets such as enzymes or receptors involved in inflammatory pathways, suggesting its utility in treating conditions like autoimmune diseases and infections .
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit phosphoinositide 3-kinase, which is implicated in various diseases including cancer and metabolic disorders .
2. Biological Activity
- Antimicrobial Properties : Studies have shown that 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases.
3. Material Science
- Advanced Materials : The compound is utilized in the synthesis of advanced materials with unique electronic properties. Its heterocyclic nature allows it to be incorporated into polymers and other materials for applications in electronics and nanotechnology.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to existing antibiotics, highlighting their potential as new therapeutic agents .
- Inflammation Modulation : In vitro experiments demonstrated that the compound could significantly reduce pro-inflammatory cytokine production in immune cells. This suggests its potential application in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Agents
Several thienyl-containing heterocycles demonstrate antimicrobial activity. For instance:
- Compound 9a (3-(4-substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione) exhibits broad-spectrum antibacterial activity, attributed to its thienyl-oxadiazole core and piperazinyl side chain .
- 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone shares the thienyl and piperazinyl motifs but lacks the oxadiazole ring. This structural difference may reduce antibacterial efficacy but enhance selectivity for other targets (e.g., kinases or GPCRs).
Table 1: Antimicrobial Activity Comparison
Piperazine-Containing Derivatives in Patent Literature
European patent applications highlight piperazine derivatives with pyrimidine or pyrazine rings, such as 7-(piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one. These compounds are designed for kinase inhibition or antimicrobial purposes. Key differences include:
- This compound uses a thienyl ketone scaffold, whereas patent compounds often employ fused pyrimidinone cores.
- Substituents like chloro, fluoro (e.g., in ), or nitro groups (e.g., 4-chloro-3-nitrophenyl 2-thienyl ketone ) modulate electronic properties and bioavailability.
Table 2: Structural and Functional Differences in Piperazine Derivatives
Biological Activity
4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone is a heterocyclic compound characterized by the presence of a pyrimidine ring, a piperazine ring, and a thiophene ring. This unique structural arrangement suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, summarizing research findings, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4OS |
| Molecular Weight | 270.34 g/mol |
| CAS Number | 256417-26-2 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various microbial strains.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Anticancer Activity : Preliminary data indicate that it could affect cancer cell proliferation and apoptosis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
- Receptor Modulation : It might interact with receptors that are critical for cell signaling pathways related to cancer progression.
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
-
Anti-inflammatory Effects :
- In vitro assays indicated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, supporting its use in treating inflammatory conditions.
-
Anticancer Potential :
- Research involving cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased apoptosis, indicating its potential as an anticancer agent.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-Thiopyrimidine derivatives | Antimicrobial, anticancer | Similar rings but different substituents |
| Piperazine derivatives | Diverse pharmacological properties | Varies by heterocyclic attachments |
| Thienyl ketones | Anticancer, anti-inflammatory | Different heterocyclic combinations |
Q & A
Q. Table 1: Key Physical Properties of Precursors
| Compound | CAS RN | Melting Point (°C) | Purity | Source |
|---|---|---|---|---|
| 4-Pyrimidin-2-ylbenzoic acid | 199678-12-1 | 238–240 | 97% | Kanto Reagents |
| 3-Pyrimidin-2-ylaniline | 69491-56-1 | 99.5–101.5 | 97% | Kanto Reagents |
Advanced: How can researchers address discrepancies in reported melting points during derivative synthesis?
Answer:
Melting point variations (e.g., ±3°C across batches) may arise from:
- Polymorphism : Crystallization solvent choice (e.g., ethyl acetate vs. methanol) affects crystal packing .
- Impurity Profiles : Use HPLC or GC-MS to detect trace solvents or side products. Recrystallization in polar aprotic solvents (e.g., DMF) improves purity, as seen in pyrimidine-benzoic acid derivatives .
- Validation : Cross-reference with single-crystal X-ray diffraction data (e.g., Acta Crystallographica reports on piperazine salts ).
Basic: What spectroscopic and analytical methods are critical for structural confirmation?
Answer:
- 1H NMR : Identifies aromatic protons (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) and piperazine NH signals (δ 2.5–3.5 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C14H10F2N2O2 at m/z 434.5 ).
- Elemental Analysis : Validates C/H/N ratios within ±0.3% of theoretical values, as in phenothiazine-pyrimidine hybrids .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Answer:
- Substituent Variation : Modify thienyl or pyrimidine groups (e.g., halogenation at the 4-position enhances antimicrobial activity ).
- Biological Assays : Test against target enzymes (e.g., kinase inhibition assays) or microbial strains. For quinoline derivatives, IC50 values correlate with electron-withdrawing substituents .
- Computational Modeling : Perform docking studies using crystallographic data (e.g., piperazine salt conformers ) to predict binding affinities.
Q. Table 2: Bioactivity Trends in Analogous Compounds
| Compound Class | Biological Activity | Key Substituent | Reference |
|---|---|---|---|
| Quinoline-piperazinyl ketones | Anticancer (IC50: 1–10 µM) | 4-Fluorophenyl | |
| Pyrimidine-phenothiazines | Antimicrobial (MIC: 8 µg/mL) | Thiourea linkage |
Basic: What are the challenges in crystallizing this compound?
Answer:
- Solubility Issues : Low solubility in non-polar solvents necessitates high-boiling solvents (e.g., DMSO) for slow crystallization .
- Hygroscopicity : Piperazine moieties may absorb moisture; store under inert atmosphere .
- Crystal Packing : Bulky thienyl groups disrupt lattice formation. Use seeding techniques or co-crystallization agents .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
